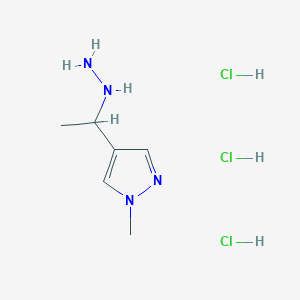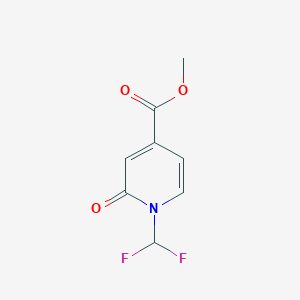![molecular formula C20H21N3O2 B2812862 N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide CAS No. 1355929-73-5](/img/structure/B2812862.png)
N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide is an organic compound characterized by its complex structure, which includes a tert-butyl group, a cyano group, and a benzene ring with dicarboxamide substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl cyanide with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where an electrophile replaces a hydrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its functional groups.
Nucleophilic Substitution: The cyano group can be targeted in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.
科学的研究の応用
N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and amide functionalities play crucial roles in binding to these targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- N1-[(4-methylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
- N1-[(4-ethylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
- N1-[(4-isopropylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide
Uniqueness
N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from similar compounds with different alkyl substituents.
特性
IUPAC Name |
4-N-[(4-tert-butylphenyl)-cyanomethyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)16-10-8-13(9-11-16)17(12-21)23-19(25)15-6-4-14(5-7-15)18(22)24/h4-11,17H,1-3H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNSKYDCNXWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
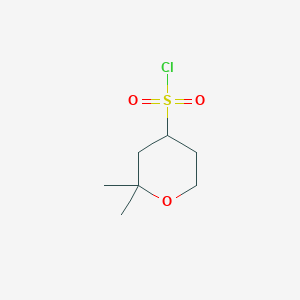
![3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2812784.png)
![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)
![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)
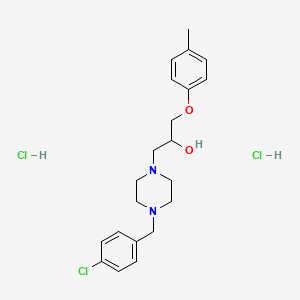
![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)
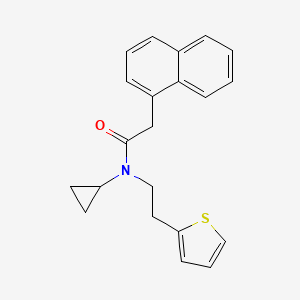
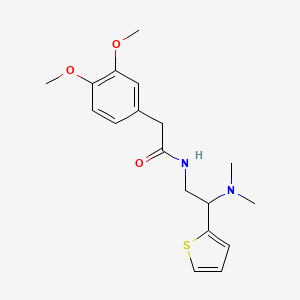
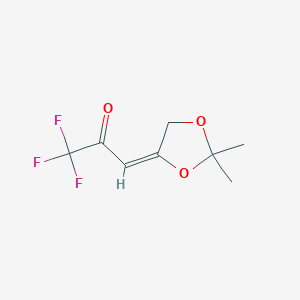
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)
